Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate
Overview
Description
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is an organic compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 1-phenoxypropan-2-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(furan-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylamino)propanoate
Uniqueness
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenoxypropan-2-yl group differentiates it from other similar compounds and contributes to its unique properties .
Biological Activity
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be classified as an ester, derived from the reaction of ethyl propanoate with a phenoxypropan-2-ol moiety. Its structure can be represented as follows:
where denote the number of carbon, hydrogen, and oxygen atoms in the molecule. The presence of the phenoxy group is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its pharmacological effects. Key areas of investigation include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against MCF-7 breast cancer cells, exceeding the efficacy of standard treatments like Tamoxifen .
- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial activity against drug-resistant pathogens. This is particularly relevant in the context of increasing antibiotic resistance observed in clinical isolates .
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, compounds targeting ERK1/2 kinases have shown promise in preclinical settings .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of β-aryl compounds, including derivatives of this compound, evaluated their cytotoxic effects on human breast cancer cell lines using the MTT assay. The results indicated that several compounds exhibited IC50 values lower than those of established chemotherapeutics, suggesting a potential for development as new anticancer agents.
Case Study 2: Antimicrobial Resistance
Research focusing on the antimicrobial properties of similar esters revealed their effectiveness against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the need for novel compounds in combating infections that are increasingly resistant to current antibiotics.
Research Findings
Recent investigations into the pharmacokinetics and metabolism of related ethyl compounds suggest that these molecules undergo rapid conversion in biological systems, which may influence their efficacy and safety profiles . Furthermore, structure-activity relationship (SAR) studies indicate that modifications to the phenoxy group can enhance biological activity while minimizing toxicity .
Properties
IUPAC Name |
ethyl 3-(1-phenoxypropan-2-yloxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDEWZOMATJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC(C)COC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192760 | |
Record name | Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-43-3 | |
Record name | Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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